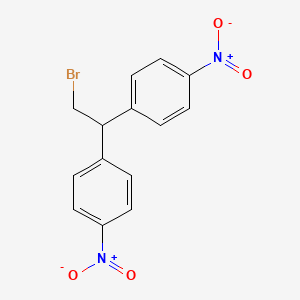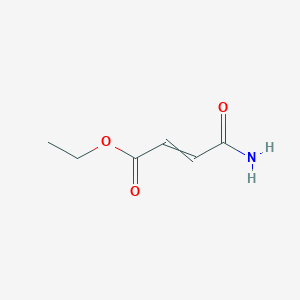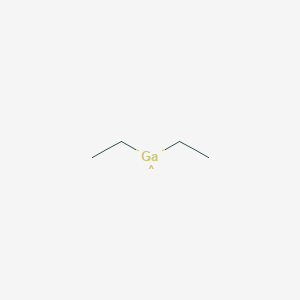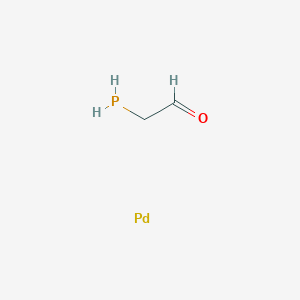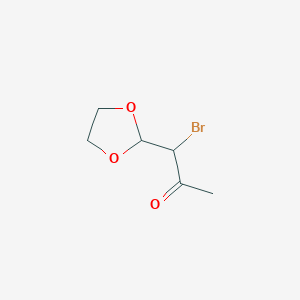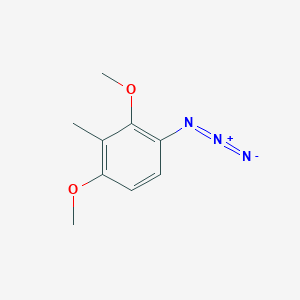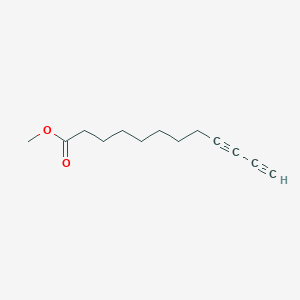
1-Iodo-2-(3-iodopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(3-iodopropyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-phenylpropyl iodide. The reaction typically requires the presence of an iodine source, such as iodine (I2), and a suitable solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-(3-iodopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 3-phenylpropyl iodide, while oxidation with potassium permanganate can produce 3-phenylpropanoic acid .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(3-iodopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a radiolabeling agent in biological studies.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(3-iodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution and other reactions. In biological systems, the compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups present .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-phenylpropane: Similar in structure but lacks the second iodine atom.
3-Phenylpropyl iodide: Another related compound with a single iodine atom.
Uniqueness: 1-Iodo-2-(3-iodopropyl)benzene is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
115860-48-5 |
|---|---|
Molekularformel |
C9H10I2 |
Molekulargewicht |
371.98 g/mol |
IUPAC-Name |
1-iodo-2-(3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10I2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
InChI-Schlüssel |
QCJUAKOLXULAKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


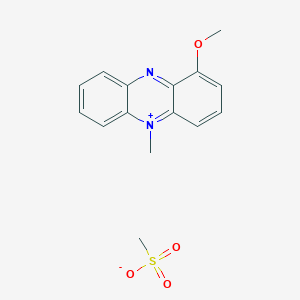
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
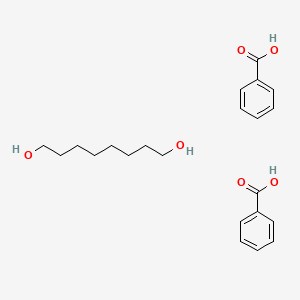
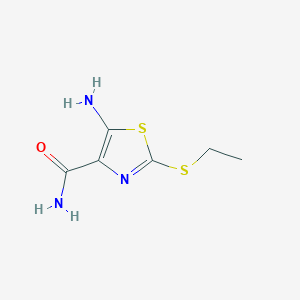
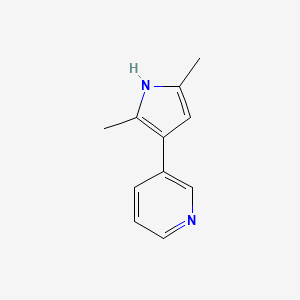
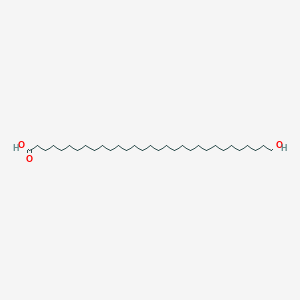
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
